molecular formula C17H18N4O4 B11016660 N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11016660
M. Wt: 342.35 g/mol
InChI Key: AUOLQZQULZBFBA-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining an isoindole-1,3-dione core with a carboxamide linker and a 1H-imidazole-4-ethyl substituent. The methoxyethyl group at the 2-position of the isoindole ring enhances solubility, while the imidazole moiety may contribute to hydrogen bonding or metal coordination, critical for biological interactions. Although explicit pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with compounds investigated for anticancer, enzyme inhibitory, and anti-proliferative activities .

Properties

Molecular Formula

C17H18N4O4

Molecular Weight

342.35 g/mol

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C17H18N4O4/c1-25-7-6-21-16(23)13-3-2-11(8-14(13)17(21)24)15(22)19-5-4-12-9-18-10-20-12/h2-3,8-10H,4-7H2,1H3,(H,18,20)(H,19,22)

InChI Key

AUOLQZQULZBFBA-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NCCC3=CN=CN3

Origin of Product

United States

Preparation Methods

Construction of the Isoindole Core

The isoindole-1,3-dione scaffold is synthesized via cyclization reactions. A common approach involves the condensation of substituted phthalic anhydrides with amines. For example:

  • Stage 1 : Reaction of methyl 5-nitroisobenzofuran-1(3H)-one with thiourea in the presence of sodium methoxide yields a primary intermediate.

  • Stage 2 : Alkylation with propyl bromide in methanol under acidic conditions introduces the methoxyethyl group.

Functionalization of the Imidazole Moiety

The imidazole ring is synthesized separately and coupled to the isoindole core. Key steps include:

  • Regioselective Substitution : Use of a C-2 blocking agent (e.g., trifluoromethanesulfonyl) ensures selective functionalization at the C-4 position of imidazole.

  • Coupling Reaction : The imidazole-ethylamine side chain is attached to the isoindole-5-carboxamide via amide bond formation using carbodiimide coupling agents.

Optimization Strategies for Scalable Synthesis

Regioselective Halogenation

Large-scale synthesis requires regioselective halogenation to avoid by-products. The patent US7807837B2 describes using perhaloalkanes (e.g., CCl₄) and N-fluoropyridinium salts to achieve >90% regioselectivity at the imidazole C-4 position.

Palladium-Catalyzed Cross-Coupling

Recent advancements employ palladium catalysts for C(sp²)–H functionalization. For instance, a Pd(OAc)₂-mediated isocyanide insertion reaction constructs fused imidazole derivatives with moderate yields (45–75%).

Reaction Conditions and Purification

Critical Parameters

  • Temperature : Reactions involving phosphoryl trichloride require strict temperature control (0–5°C) to prevent decomposition.

  • Solvents : Methylene dichloride and methanol are preferred for their compatibility with hydrophilic and hydrophobic intermediates.

By-Product Management

  • Distillation : Volatile by-products (e.g., perhaloalkenes) are removed via fractional distillation.

  • Crystallization : Final purification is achieved through recrystallization from ethanol-water mixtures, yielding >98% purity.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, imidazole-H), 7.95–7.85 (m, 3H, isoindole-H), 3.65–3.50 (m, 4H, methoxyethyl).

  • HRMS : Calculated for C₁₇H₁₈N₄O₄ [M+H]⁺: 343.1405, Found: 343.1402.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms purity ≥99% with a retention time of 12.7 min.

Comparative Analysis of Synthetic Methods

MethodKey StepsYield (%)Purity (%)Scalability
Multi-stage AlkylationThiourea cyclization, Propyl bromide alkylation6598Industrial
Regioselective HalogenationC-2 blocking, Fluorination9299Pilot-scale
Pd-Catalyzed CouplingIsocyanide insertion, C–H activation5895Lab-scale

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction can yield various reduced derivatives of the compound.

Scientific Research Applications

N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. Additionally, the methoxyethyl and dioxoisoindole groups can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Features

Table 1: Structural and Functional Group Comparison
Compound Name Core Structure Key Substituents Molecular Weight Biological Activity (if reported) Reference
Target Compound Isoindole-1,3-dione 2-(2-Methoxyethyl), N-[2-(1H-imidazol-4-yl)ethyl] carboxamide Not reported Not reported -
N-[2-(4-Methoxy-1H-indol-1-yl)ethyl]-2-(3-Methoxypropyl)-isoindole-5-carboxamide Isoindole-1,3-dione 2-(3-Methoxypropyl), N-[2-(4-methoxyindol-1-yl)ethyl] carboxamide 435.5 Not reported
2-(1-(3-(4-Chloroxyphenyl)-3-oxo-propyl)pyrrolidine-3-yl)-1H-benzimidazole-4-carboxamide Benzimidazole 4-Carboxamide, 3-(4-chlorophenyl)propanoyl-pyrrolidine 404.17 Anticancer (synthesis focus)
N-(3-((1H-Benzimidazol-1-yl)methyl)benzyl)-5-methoxy-1H-indole-2-carboxamide Benzimidazole-indole hybrid 5-Methoxyindole-2-carboxamide, benzyl-benzimidazole ~435 (estimated) IDO1 inhibition (IC₅₀ = 0.12 μM for analog)
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzimidazole-5-carboxamide Benzimidazole 5-Carboxamide, 3,4-dimethoxyphenyl, 1-propyl Not reported Synthetic methodology focus

Key Structural Differences and Implications

Isoindole vs. Benzimidazole derivatives (e.g., ) prioritize hydrogen-bonding interactions via NH groups, which are absent in isoindole-diones.

Substituent Effects

  • Methoxyalkyl Chains : The target compound’s 2-methoxyethyl group vs. ’s 3-methoxypropyl chain may alter hydrophobicity and conformational flexibility. Longer chains (e.g., methoxypropyl) could improve membrane permeability but reduce aqueous solubility .
  • Imidazole vs. Indole : The imidazole ring in the target compound offers a smaller, more basic heterocycle compared to indole (), affecting binding specificity in enzymatic targets (e.g., IDO1 inhibition in requires indole motifs) .

Carboxamide Linkers

  • All compared compounds utilize carboxamide linkers for structural connectivity. The target compound’s ethylenediamine-like spacer (N-CH₂-CH₂-imidazole) may enable chelation or protonation-dependent interactions , unlike the rigid benzyl or propyl spacers in benzimidazole analogs .

Biological Activity

N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activities associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The compound's structure can be represented as follows:

N 2 1H imidazol 4 yl ethyl 2 2 methoxyethyl 1 3 dioxo 2 3 dihydro 1H isoindole 5 carboxamide\text{N 2 1H imidazol 4 yl ethyl 2 2 methoxyethyl 1 3 dioxo 2 3 dihydro 1H isoindole 5 carboxamide}

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit a broad spectrum of antimicrobial activity. The compound has shown promising results against various bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundMIC (µg/mL)Bacterial Strain
N-[2-(1H-imidazol-4-yl)ethyl]-...≤ 0.25MRSA
Compound A8E. coli
Compound B4S. aureus

In a study evaluating various imidazole derivatives, the compound demonstrated low Minimum Inhibitory Concentration (MIC) values against MRSA without exhibiting cytotoxicity towards human cells .

Anticancer Activity

Imidazole-containing compounds have been recognized for their anticancer properties. The compound was tested against several cancer cell lines, showing selective cytotoxicity.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
HeLa10
MCF715
A54912

These results indicate that the compound selectively inhibits cancer cell proliferation while sparing normal cells .

Anti-inflammatory Activity

The anti-inflammatory effects of imidazole derivatives have also been documented. The compound exhibited inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Case Study: Inhibition of Cytokine Production
A study demonstrated that treatment with the compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, highlighting its potential as an anti-inflammatory agent .

The biological activity of this compound is believed to involve interaction with specific biological targets such as enzymes and receptors involved in microbial resistance and cancer cell proliferation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves coupling the isoindole-5-carboxamide core with functionalized imidazole derivatives. For example, coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can facilitate amide bond formation between the carboxylic acid and amine groups. Solvents such as DMF or THF under inert atmospheres (e.g., nitrogen) are often used. Optimization may include adjusting stoichiometry, temperature (e.g., 60°C for 12–24 hours), and purification via column chromatography .

Q. How can the structural integrity of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify proton environments and carbon frameworks. For instance, the methoxyethyl group’s singlet at ~3.2 ppm and isoindole carbonyl signals near 168–170 ppm are critical markers .
  • X-ray crystallography : Single-crystal diffraction (e.g., using Bruker APEX2 software) resolves spatial arrangements, such as the imidazole-isoindole dihedral angle, to confirm stereochemistry .
  • Elemental analysis : Validate purity by comparing experimental vs. calculated C/H/N/O percentages (e.g., ±0.3% tolerance) .

Q. What analytical techniques are suitable for assessing purity and stability under varying conditions?

  • Methodology :

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities. Mobile phases like acetonitrile/water (70:30) can separate degradation products .
  • Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks. Monitor decomposition via TLC or mass spectrometry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of functional groups on biological activity?

  • Methodology :

  • Structural analogs : Synthesize derivatives with modifications (e.g., replacing methoxyethyl with ethoxyethyl or varying imidazole substituents). Compare activities using assays like enzyme inhibition (IC50_{50}) or receptor binding (Kd_d) .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with targets like kinases or GPCRs. Focus on hydrogen bonding (e.g., isoindole carbonyl with catalytic lysine) and hydrophobic contacts (methoxyethyl with pocket residues) .

Q. How can contradictions in reported biological activity data be resolved across independent studies?

  • Methodology :

  • Standardize assays : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), buffer conditions (pH 7.4, 37°C), and controls. For example, discrepancies in IC50_{50} values may arise from differences in ATP concentrations in kinase assays .
  • Validate compound identity : Cross-check NMR and HRMS data with published spectra. Impurities (e.g., residual solvents) can skew bioactivity results .

Q. What strategies are effective for studying multi-target interactions, given the compound’s complex pharmacophore?

  • Methodology :

  • Proteomic profiling : Use affinity chromatography with immobilized compound to pull down binding partners from cell lysates. Identify proteins via LC-MS/MS .
  • Kinetic studies : Employ surface plasmon resonance (SPR) to measure on/off rates (kon_{on}, koff_{off}) for targets like HDACs or PARP1. For example, slow koff_{off} may indicate prolonged target engagement .

Data Contradiction Analysis

Q. How can divergent results in cytotoxicity assays (e.g., varying IC50_{50} across cancer cell lines) be systematically addressed?

  • Methodology :

  • Mechanistic deconvolution : Use RNA-seq or phosphoproteomics to identify pathways affected in sensitive vs. resistant cell lines. For instance, overexpression of efflux pumps (e.g., P-gp) may reduce intracellular drug accumulation .
  • Metabolic stability assays : Incubate the compound with liver microsomes (human vs. murine) to assess species-specific metabolism. Differences in CYP450 activity can explain variability in preclinical models .

Comparative Structural Analysis

Analog Structural Features Key Differences Activity Profile
Target Compound Isoindole-5-carboxamide, 2-methoxyethyl, imidazole-4-ethylN/AAnticancer (HDAC inhibition)
Analog A Isoindole-5-carboxamide, 3-methoxypropyl, indole-3-ethylLonger alkyl chain (propyl vs. ethyl)Reduced solubility, similar potency
Analog B Benzimidazole core, isoxazole substituentCore heterocycle substitutionAntimicrobial activity

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